

Application Notes and Protocols: Fmoc-Lys(Palmitoyl)-OH in Lipopeptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-lys(palmitoyl)-OH*

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Introduction

Fmoc-Lys(palmitoyl)-OH is a key building block in the solid-phase peptide synthesis (SPPS) of lipopeptides. The incorporation of a palmitoyl group, a 16-carbon saturated fatty acid, onto a lysine residue imparts amphiphilic character to the resulting peptide. This lipid modification can significantly enhance the biological activity of peptides, making them valuable candidates for various therapeutic and research applications. This document provides detailed application notes and experimental protocols for the use of **Fmoc-Lys(palmitoyl)-OH** in the synthesis of lipopeptides, with a focus on their role as vaccine adjuvants, antimicrobial agents, and modulators of the innate immune system through Toll-like receptor 2 (TLR2) activation.

Applications of Lipopeptides Synthesized with Fmoc-Lys(Palmitoyl)-OH

The covalent attachment of a palmitoyl moiety to a peptide sequence can dramatically alter its physicochemical properties, leading to:

- **Enhanced Immunogenicity:** Palmitoylated peptides have been shown to act as potent self-adjuvanting vaccine candidates. The lipid tail can facilitate interaction with and activation of antigen-presenting cells (APCs), such as dendritic cells and macrophages, leading to a more

robust and targeted immune response.[1] This is often mediated through the activation of Toll-like receptor 2 (TLR2).[2][3]

- **Toll-like Receptor 2 (TLR2) Agonism:** Lipopeptides are recognized by the TLR2/TLR1 or TLR2/TLR6 heterodimers on the surface of immune cells.[3] This recognition triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the activation of the innate immune system. The nature of the peptide and the number of lipid chains can influence which TLR2 heterodimer is activated.[3]
- **Antimicrobial Activity:** The amphipathic nature of lipopeptides allows them to interact with and disrupt bacterial cell membranes, leading to antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[4]
- **Improved Pharmacokinetic Properties:** Lipidation can increase the metabolic stability and plasma half-life of peptides by promoting binding to serum albumin and reducing susceptibility to enzymatic degradation.

Quantitative Data on Lipopeptide Synthesis

The successful synthesis of lipopeptides using **Fmoc-Lys(palmitoyl)-OH** is dependent on several factors, including the peptide sequence, coupling reagents, and purification methods. The following table summarizes representative data on the synthesis of various lipopeptides.

Lipopeptide/Pepptide Sequence	Synthesis Scale (mmol)	Coupling Reagents	Cleavage Cocktail	Purification Method	Crude Purity (%)	Final Yield (%)	Reference
C16-YKK	Not Specified	HBTU, DIPEA	TFA/TIS/H ₂ O	RP-HPLC	Not Specified	Not Specified	[5]
C16-WKK	Not Specified	HBTU, DIPEA	TFA/TIS/H ₂ O	RP-HPLC	Not Specified	Not Specified	[5]
Linear battacin analogues	Not Specified	Not Specified	Not Specified	RP-HPLC	Not Specified	Not Specified	[4]
H-Pro-Phe-Gly-Lys-OH	0.1	HBTU, DIPEA	TFA/TIS/H ₂ O (95:2.5:2.5)	RP-HPLC	Not Specified	Not Specified	Generic Protocol

Note: The theoretical yield for solid-phase peptide synthesis can be calculated based on the initial resin loading.[6] However, the actual yield is often lower due to incomplete coupling and deprotection steps. For example, a 99% yield at each of the 140 steps in the synthesis of a 70-mer peptide results in a 24% overall theoretical yield, which highlights the importance of optimizing each step.[7]

Experimental Protocols

Solid-Phase Synthesis of a Palmitoylated Peptide

This protocol describes the manual solid-phase synthesis of a generic palmitoylated peptide using **Fmoc-Lys(palmitoyl)-OH** on a Rink Amide resin.

Materials:

- Rink Amide MBHA resin

- Fmoc-protected amino acids
- **Fmoc-Lys(palmitoyl)-OH**
- N,N'-Diisopropylcarbodiimide (DIC)
- Oxyma Pure
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water (H₂O)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes.
 - Drain and repeat the treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:
 - Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

- Add DIC (3 equivalents) and pre-activate for 5-10 minutes.
- Add the activated amino acid solution to the resin and couple for 1-2 hours.
- Monitor the coupling reaction using a Kaiser test.
- Incorporation of **Fmoc-Lys(palmitoyl)-OH**:
 - Follow the same coupling procedure as in step 3, using **Fmoc-Lys(palmitoyl)-OH**. Due to the hydrophobic nature of the lipidated amino acid, longer coupling times or the use of a stronger coupling agent like HATU may be necessary. It is also advisable to use a solvent mixture with better solubilizing properties, such as DMF/DCM (1:1).
- Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
- Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
 - Wash the peptide-resin with DCM and dry under vacuum.
 - Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
 - Filter the resin and collect the filtrate.
- Peptide Precipitation:
 - Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
 - Centrifuge to pellet the peptide and decant the ether.
 - Wash the peptide pellet with cold diethyl ether twice.
 - Dry the crude peptide under vacuum.

Purification of the Palmitoylated Peptide by RP-HPLC

Materials:

- Crude palmitoylated peptide
- Water (HPLC grade)
- Acetonitrile (ACN, HPLC grade)
- Trifluoroacetic acid (TFA, HPLC grade)
- Reversed-phase C18 column

Procedure:

- **Sample Preparation:** Dissolve the crude peptide in a suitable solvent, such as a mixture of water and ACN with 0.1% TFA.
- **Chromatographic Conditions:**
 - Mobile Phase A: 0.1% TFA in water
 - Mobile Phase B: 0.1% TFA in acetonitrile
 - Gradient: A typical gradient for lipopeptides starts with a lower percentage of mobile phase B and gradually increases to elute the more hydrophobic compounds. An example gradient is a linear increase from 30% to 90% B over 30 minutes. The optimal gradient will depend on the specific lipopeptide.
 - Flow Rate: 1 mL/min for an analytical column.
 - Detection: UV absorbance at 210-220 nm.
- **Fraction Collection:** Collect the fractions corresponding to the major peak.
- **Lyophilization:** Lyophilize the collected fractions to obtain the purified peptide.

Characterization by Mass Spectrometry

Procedure:

- **Sample Preparation:** Dissolve the purified lipopeptide in a suitable solvent for mass spectrometry analysis (e.g., 50% ACN in water with 0.1% formic acid).
- **Analysis:** Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
- **Data Interpretation:** Confirm the molecular weight of the synthesized lipopeptide by comparing the experimental mass-to-charge ratio (m/z) with the theoretical value. Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence.^{[8][9][10]} The palmitoyl group is generally stable under common fragmentation conditions.^[9]

TLR2 Activation Assay

This protocol describes a cell-based assay to determine the ability of a synthesized lipopeptide to activate the TLR2 signaling pathway.

Materials:

- HEK-Blue™ hTLR2 cells (InvivoGen) or a similar reporter cell line expressing human TLR2.
- Synthesized lipopeptide.
- Pam2CSK4 or Pam3CSK4 (positive control).
- Cell culture medium and supplements.
- QUANTI-Blue™ solution or a similar substrate for secreted alkaline phosphatase (SEAP).
- 96-well plate.
- Spectrophotometer.

Procedure:

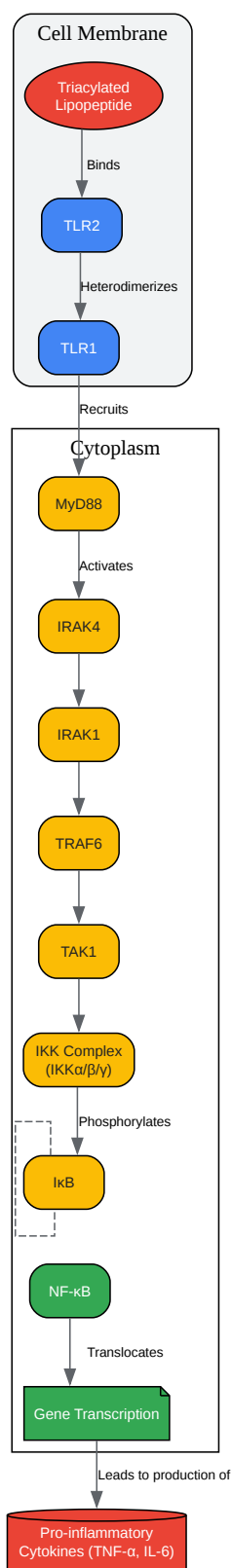
- **Cell Seeding:** Seed HEK-Blue™ hTLR2 cells in a 96-well plate and incubate overnight.
- **Cell Stimulation:**
 - Prepare serial dilutions of the synthesized lipopeptide and the positive control.

- Add the lipopeptide solutions to the cells and incubate for 24 hours.
- SEAP Detection:
 - Add QUANTI-Blue™ solution to each well.
 - Incubate for 1-3 hours at 37°C.
- Data Analysis:
 - Measure the absorbance at 620-655 nm.
 - The level of SEAP activity is proportional to the activation of the TLR2 signaling pathway. Compare the results for the synthesized lipopeptide to the positive control.

Visualizations

TLR2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of TLR2 by a triacylated lipopeptide.

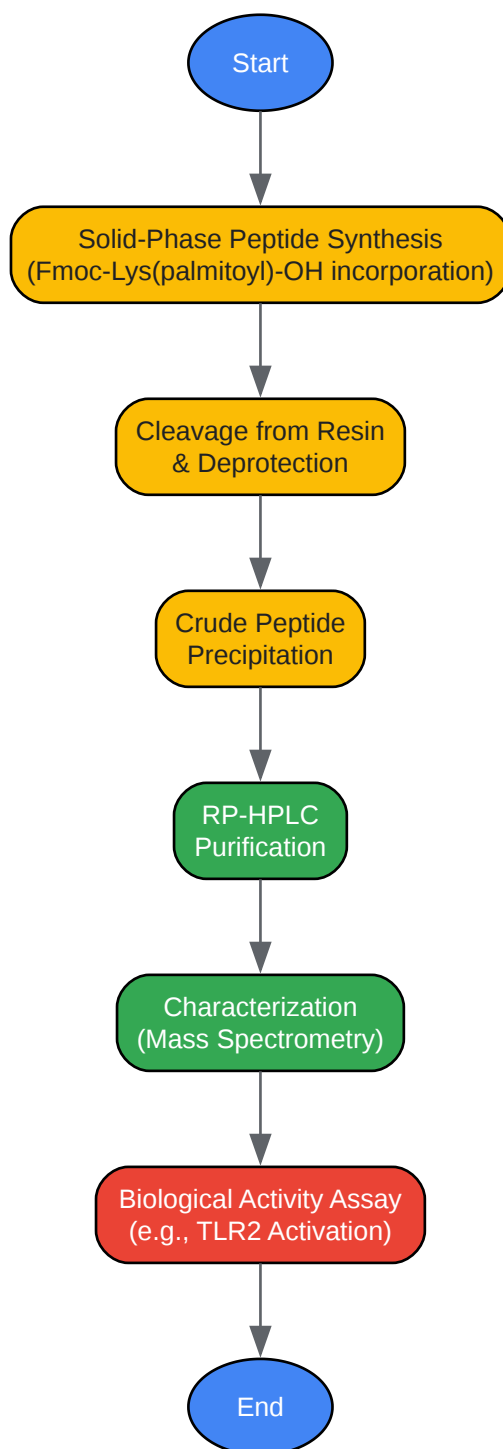


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Caption: TLR2 signaling pathway activated by a triacylated lipopeptide.

Experimental Workflow for Lipopeptide Synthesis and Characterization

This diagram outlines the key steps involved in the synthesis, purification, and characterization of lipopeptides using **Fmoc-Lys(palmitoyl)-OH**.



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Caption: Experimental workflow for lipopeptide synthesis and evaluation.

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